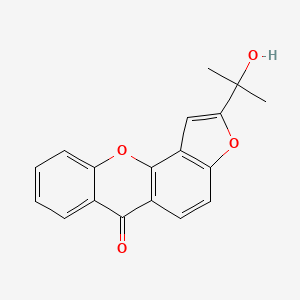
6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)- is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of xanthones, which are known for their diverse biological activities and potential therapeutic uses.
Vorbereitungsmethoden
The synthesis of 6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)- involves several steps and specific reaction conditions. The synthetic routes typically include the use of polyphenols and salicylic acids, which are heated with acetic anhydride as the dehydrating agent . Industrial production methods may involve the use of zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times .
Analyse Chemischer Reaktionen
6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ytterbium, palladium, ruthenium, and copper catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules. In biology and medicine, it has shown promising activities, including anti-cancer, anti-Alzheimer, and anti-inflammatory properties . Its potential therapeutic uses make it a valuable compound for further research and development.
Wirkmechanismus
The mechanism of action of 6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways may vary depending on the specific biological activity being studied. it is known to interact with enzymes and receptors involved in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
6H-Furo(2,3c)xanthen-6-one, 2-(1-hydroxy-1-methylethyl)- can be compared with other similar compounds, such as other xanthone derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and properties . Some similar compounds include 1,2-dihydro-10-hydroxy-5-methoxy-2-(2-methyloxiranyl)-xanthone and 1,2-dihydro-2-(1-hydroxy-1-methylethyl)-5,10-dimethoxy-xanthone .
Eigenschaften
CAS-Nummer |
119712-55-9 |
|---|---|
Molekularformel |
C18H14O4 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
2-(2-hydroxypropan-2-yl)furo[2,3-c]xanthen-6-one |
InChI |
InChI=1S/C18H14O4/c1-18(2,20)15-9-12-14(21-15)8-7-11-16(19)10-5-3-4-6-13(10)22-17(11)12/h3-9,20H,1-2H3 |
InChI-Schlüssel |
RRJIPAVOESXYKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC2=C(O1)C=CC3=C2OC4=CC=CC=C4C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


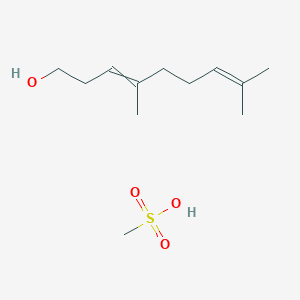
![9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14292951.png)
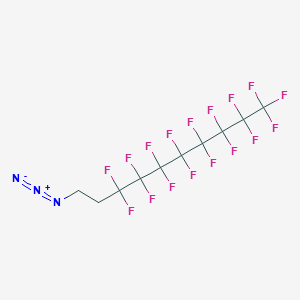
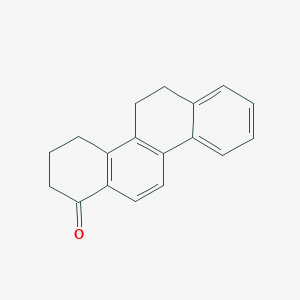
![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)
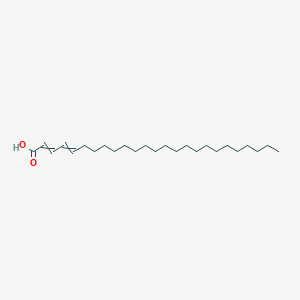
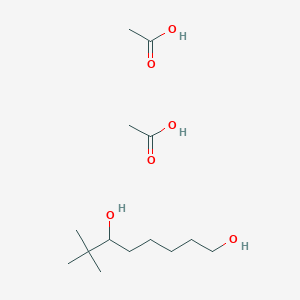
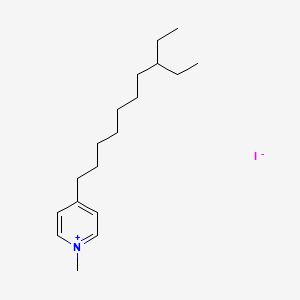

![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
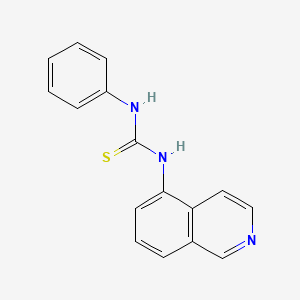
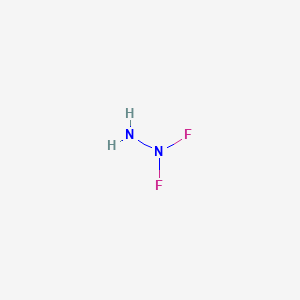
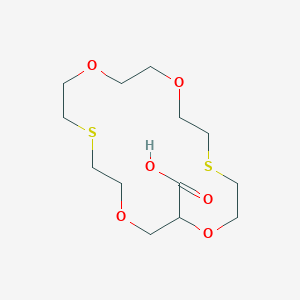
![Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate](/img/structure/B14293024.png)
